molecular formula C6H11NO B8559874 3-Methoxypentanenitrile

3-Methoxypentanenitrile

Cat. No.: B8559874
M. Wt: 113.16 g/mol
InChI Key: VQVAYZOYBHCXFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Nitriles in Organic Synthesis and Chemical Sciences

Nitriles are a significant class of organic compounds characterized by the presence of a carbon-nitrogen triple bond (—C≡N), known as a cyano or nitrile group. nih.govlongdom.orglongdom.orgsmolecule.com This functional group imparts unique physical and chemical properties to the molecules. The geometry of the N-C-C atoms in nitriles is linear, a result of the sp hybridization of the carbon atom in the triple bond. longdom.org The high electronegativity of the nitrogen atom polarizes the C≡N bond, creating a dipole moment and rendering the carbon atom electrophilic and susceptible to nucleophilic attack. nih.govsmolecule.com

In the realm of organic synthesis, nitriles are highly versatile intermediates. researchgate.net They are considered "disguised" carboxylic acids because their hydrolysis leads to the formation of amides and subsequently carboxylic acids. longdom.org This transformative ability makes them valuable precursors for a wide range of other functional groups. Key reactions involving nitriles include:

Hydrolysis: Conversion to carboxylic acids or amides. nih.gov

Reduction: Formation of primary amines or aldehydes. nih.gov

Nucleophilic Addition: Reaction with organometallic reagents like Grignard reagents to produce ketones after hydrolysis. nih.gov

The versatility and reactivity of the nitrile group have established it as a fundamental building block in the synthesis of pharmaceuticals, agrochemicals, and materials. smolecule.com

Significance of Alkoxy-Substituted Nitriles within Chemical Disciplines

The introduction of an alkoxy group (—OR) into a nitrile molecule creates an alkoxy-substituted nitrile, a class of compounds with modified reactivity and expanded synthetic utility. The presence of the electron-donating alkoxy group can influence the electronic properties of the entire molecule, including the reactivity of the nitrile group itself. rsc.org

Alkoxy-substituted nitriles are important building blocks in organic synthesis. For instance, lithiated alkoxyallenes react with nitriles to form intermediates that can be used to synthesize various carbocycles and heterocycles. rsc.org These heterocycles can serve as precursors for natural products and other structurally significant compounds. rsc.org The strategic placement of an alkoxy group can also facilitate specific chemical transformations. For example, the sigmatropic rearrangement of certain alkoxy-substituted pentanenitriles has been explored as a route to synthesize naturally occurring monoterpenoids like Elsholtzia ketone. tandfonline.com

Furthermore, alkoxy-substituted nitriles are found as structural motifs in various functional molecules and are used as intermediates in the preparation of more complex chemical entities. Their applications can be seen in medicinal chemistry, where analogues are developed for biological screening, and in materials science. smolecule.comnih.gov For example, 4-(Dibromomethyl)-3-methoxybenzonitrile, an alkoxy-substituted nitrile, is used as an intermediate for potential anticancer agents and in the synthesis of components for organic light-emitting diodes (OLEDs). smolecule.com

Scope and Research Focus on 3-Methoxypentanenitrile and its Analogues

This compound, with the chemical formula C₆H₁₁NO, is a specific example of an aliphatic alkoxy-substituted nitrile. nih.gov While extensive literature dedicated solely to this compound is limited, its importance is evident from its inclusion in various patents and research contexts, primarily as a chemical intermediate or a building block for more complex molecules.

Research involving this compound and its structural analogues often falls into several key areas:

Synthesis of Azo Compounds: Patents have cited the use of related aminonitriles, such as 2-amino-2,4-dimethyl-4-methoxy pentanenitrile, in the preparation of azo compounds which are utilized as polymerization initiators or foaming agents. google.comgoogle.com This highlights a potential application area for derivatives of this compound.

Medicinal Chemistry: Analogues of this compound are synthesized and studied for their potential biological activities. For example, 5-((trans-1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-yl)methoxy)pentanenitrile was synthesized as part of a study to develop vaccines against drugs of abuse. nih.gov Another analogue, a curcumin (B1669340) derivative named MS13 (1,5-Bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadiene-3-one), has been investigated for its anti-cancer properties. mdpi.com

Chemical Intermediates: The compound serves as a reference or a starting material in various chemical syntheses. For instance, a patent for modulators of the Sestrin-GATOR2 interaction lists a trifluoro-4-methoxypentanenitrile derivative. google.com

The research focus, therefore, is not on this compound as an end-product but on its role as a versatile scaffold that can be modified to create a diverse range of functional molecules for applications spanning from materials science to pharmacology.

Physicochemical Properties of this compound

The following table summarizes the key computed physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₆H₁₁NOPubChem nih.gov
Molecular Weight 113.16 g/mol PubChem nih.gov
IUPAC Name This compoundPubChem nih.gov
SMILES CCC(CC#N)OCPubChem nih.gov
InChIKey VQVAYZOYBHCXFS-UHFFFAOYSA-NPubChem nih.gov
XLogP3-AA (Lipophilicity) 0.7PubChem nih.gov
Hydrogen Bond Donor Count 0PubChem nih.gov
Hydrogen Bond Acceptor Count 2PubChem nih.gov
Rotatable Bond Count 3PubChem nih.gov
Exact Mass 113.084063974 DaPubChem nih.gov
Topological Polar Surface Area 33 ŲPubChem nih.gov
Heavy Atom Count 8PubChem nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

3-methoxypentanenitrile

InChI

InChI=1S/C6H11NO/c1-3-6(8-2)4-5-7/h6H,3-4H2,1-2H3

InChI Key

VQVAYZOYBHCXFS-UHFFFAOYSA-N

Canonical SMILES

CCC(CC#N)OC

Origin of Product

United States

Nomenclature and Isomeric Considerations of Methoxypentanenitriles

Systematic IUPAC Nomenclature of 3-Methoxypentanenitrile

The systematic name for this compound is determined by applying the rules of the International Union of Pure and Applied Chemistry (IUPAC). According to these rules, the nitrile group (-C≡N) is a principal functional group, and the carbon atom of this group is designated as the first carbon (C1) of the main alkane chain. acdlabs.comlibretexts.orglibretexts.org The parent alkane is identified as the longest continuous carbon chain that includes the nitrile carbon.

In the case of this compound, the longest carbon chain consists of five carbons, including the nitrile carbon, making it a derivative of pentane (B18724). The suffix "-nitrile" is appended to the name of the parent alkane to indicate the presence of the -C≡N group. teachy.aiucalgary.ca A methoxy (B1213986) group (-OCH₃) is located on the third carbon of this pentane chain. Therefore, the systematic IUPAC name for the compound is This compound .

ComponentIUPAC Rule Application
Parent Chain The longest carbon chain containing the nitrile group has five carbons, hence "pentane".
Functional Group The presence of the -C≡N group is denoted by the suffix "-nitrile".
Substituent A methoxy (-OCH₃) group is present.
Locant Numbering starts from the nitrile carbon, placing the methoxy group at the third position.
Final Name This compound

Structural Isomerism within the Methoxypentanenitrile Family

Structural isomers are compounds that share the same molecular formula but have different structural arrangements of atoms. For this compound, the molecular formula is C₆H₁₁NO. molport.comwikipedia.org This molecular formula allows for various structural isomers, including positional and skeletal isomers.

2-Methoxypentanenitrile

In this positional isomer, the methoxy group is located on the second carbon of the pentanenitrile chain. Following IUPAC nomenclature, the numbering of the carbon chain begins at the nitrile carbon, thus placing the methoxy substituent at the C2 position.

5-Methoxypentanenitrile

For this isomer, the methoxy group is situated on the fifth carbon of the pentanenitrile chain. This represents another positional isomer where the core pentanenitrile structure is maintained, but the location of the substituent is altered.

Positional and Skeletal Isomers

Beyond the positional isomers of the methoxy group on the pentanenitrile backbone, other structural isomers exist. These can be categorized as other positional isomers or skeletal isomers.

Positional Isomers: The methoxy group could also be located on the fourth carbon, leading to 4-methoxypentanenitrile.

Skeletal Isomers: These isomers have a different arrangement of the carbon skeleton itself. libretexts.org Instead of a straight five-carbon chain, the carbon backbone can be branched. Examples of skeletal isomers would include methoxy derivatives of methylbutanenitriles. For instance, a methoxy group could be attached to the isopentyl (methylbutane) framework that also contains a nitrile group. The number of potential isomers increases with the branching of the carbon chain. libretexts.orgyoutube.comyoutube.comyoutube.com

Stereochemical Aspects and Chiral Considerations

Stereochemistry is a critical aspect of molecular structure, particularly when a molecule possesses a chiral center. wikipedia.org A chiral center is typically a carbon atom bonded to four different groups, leading to the existence of non-superimposable mirror images known as enantiomers. libretexts.org

In the case of this compound, the carbon atom at the third position (C3) is bonded to four distinct groups:

A hydrogen atom (-H)

A methoxy group (-OCH₃)

An ethyl group (-CH₂CH₃)

A cyanomethyl group (-CH₂CN)

Advanced Synthetic Methodologies for 3 Methoxypentanenitrile and Its Derivatives

Strategies for Carbon-Carbon Bond Formation Leading to Nitriles

The construction of the carbon skeleton is a fundamental aspect of organic synthesis. For nitrile-containing compounds, several strategies are employed to form the crucial carbon-carbon bonds.

Nucleophilic Substitution Reactions in Nitrile Synthesis

A primary and straightforward method for the synthesis of nitriles involves the nucleophilic substitution of an alkyl halide with a cyanide salt. organic-chemistry.orgcolab.ws This reaction, typically an SN2 process, extends the carbon chain by one carbon atom. organic-chemistry.org The cyanide ion (CN⁻) acts as a potent nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. organic-chemistry.org The efficiency of this reaction is influenced by factors such as the nature of the leaving group, the solvent, and the steric hindrance around the reaction center. colab.ws

For instance, the reaction of an appropriate alkyl bromide with sodium or potassium cyanide in a suitable solvent like ethanol (B145695) can produce the corresponding nitrile in good yield. organic-chemistry.org This method is widely applicable for the synthesis of a variety of alkyl nitriles.

Organometallic Reagent Mediated Approaches (e.g., Grignard Reactions with Halonitriles)

Organometallic reagents, particularly Grignard reagents (RMgX), provide a powerful tool for carbon-carbon bond formation. saskoer.ca While the direct reaction of a Grignard reagent with a simple alkyl halide is not a standard method for nitrile synthesis, they can be employed in reactions with halonitriles. The Grignard reagent, acting as a carbon nucleophile, can add to the electrophilic carbon of the nitrile group. rsc.orgmasterorganicchemistry.com This reaction typically leads to the formation of a ketone after hydrolysis of the intermediate imine. rsc.orgmasterorganicchemistry.com

However, for the synthesis of a nitrile, a more relevant application of organometallic chemistry involves the reaction of an organometallic reagent with a molecule already containing the nitrile functionality or a precursor. For example, a Grignard reagent could be used to construct a carbon skeleton, which is then further functionalized to introduce the nitrile group in a subsequent step.

Introduction and Manipulation of the Methoxy (B1213986) Moiety

The methoxy group (-OCH₃) is a common functional group in organic molecules and can be introduced through various methods. A prevalent strategy for the synthesis of β-alkoxy nitriles, such as 3-Methoxypentanenitrile, is the Michael addition (or oxa-Michael addition) of an alcohol to an α,β-unsaturated nitrile. nih.gov This conjugate addition is a powerful method for forming carbon-oxygen bonds at the β-position relative to the nitrile group.

The reaction involves the addition of a methoxide (B1231860) source, such as sodium methoxide, to an appropriate α,β-unsaturated pentanenitrile. The methoxide ion acts as a nucleophile, attacking the β-carbon of the unsaturated system, leading to the formation of the 3-methoxy substituted product. The general scheme for this reaction is as follows:

R-CH=CH-CN + CH₃O⁻ → R-CH(OCH₃)-CH₂-CN

This approach is advantageous as it allows for the direct and often stereoselective introduction of the methoxy group at the desired position. The manipulation of the methoxy group, if required, can be achieved through ether cleavage reactions, although this is often not the primary synthetic goal.

Formation of the Nitrile Functionality

Beyond the nucleophilic substitution mentioned earlier, another fundamental method for introducing a nitrile group is the dehydration of a primary amide. nih.gov This reaction can be effected by various dehydrating agents, with thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), and phosphorus oxychloride (POCl₃) being common choices. nih.gov The reaction proceeds by converting the amide's carbonyl oxygen into a good leaving group, followed by elimination to form the carbon-nitrogen triple bond of the nitrile.

Another important route to nitriles is through the reaction of aldehydes or ketones with a cyanide source, such as hydrogen cyanide or trimethylsilyl (B98337) cyanide, to form cyanohydrins. nih.gov These cyanohydrins can then be further manipulated. For the synthesis of saturated nitriles, the dehydration of aldoximes, which are derived from aldehydes, is also a viable method.

Specific Synthetic Pathways for Methoxypentanenitrile Analogues

The synthesis of analogues of this compound can be achieved by applying the general principles outlined above, often utilizing specific starting materials or intermediates to introduce desired structural variations.

Synthesis via Bromo-Valeronitrile Intermediates

Bromo-valeronitrile, specifically 5-bromovaleronitrile, serves as a versatile intermediate in the synthesis of various nitrile derivatives. nih.gov This bifunctional molecule contains both a nitrile group and a reactive alkyl bromide. The bromide can undergo nucleophilic substitution with a variety of nucleophiles to introduce different functional groups at the terminal position of the five-carbon chain.

While not a direct precursor to this compound, a related bromo-pentanenitrile isomer, such as 3-bromopentanenitrile, could theoretically be a key intermediate. Nucleophilic substitution of the bromide at the 3-position with a methoxide ion would directly yield this compound.

CH₃CH₂CH(Br)CH₂CN + CH₃O⁻ → CH₃CH₂CH(OCH₃)CH₂CN + Br⁻

This pathway highlights the utility of halo-nitrile intermediates in the targeted synthesis of substituted nitriles. The success of such a reaction would depend on the stability of the 3-bromopentanenitrile and the reaction conditions employed to favor substitution over potential elimination side reactions.

Below is a table summarizing the properties of a key intermediate discussed:

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
5-Bromovaleronitrile5414-21-1C₅H₈BrN162.032121.388

Nitrile Reduction Pathways (e.g., DIBAL Reduction)

The reduction of the nitrile group in this compound offers a versatile route to valuable derivatives, particularly aldehydes and primary amines. Diisobutylaluminium hydride (DIBAL-H) is a prominent reducing agent for the partial reduction of nitriles to aldehydes. commonorganicchemistry.commasterorganicchemistry.com This transformation is typically conducted at low temperatures, such as -78°C, to prevent over-reduction to the corresponding primary amine. commonorganicchemistry.comchemistrysteps.com

The mechanism involves the coordination of the Lewis acidic aluminum center of DIBAL-H to the Lewis basic nitrogen atom of the nitrile. This coordination activates the nitrile group, facilitating the transfer of a hydride ion to the carbon atom of the nitrile. masterorganicchemistry.comchemistrysteps.com The resulting imine-aluminum complex is stable at low temperatures. Subsequent hydrolysis of this intermediate furnishes the desired aldehyde. masterorganicchemistry.comchemistrysteps.com

It is important to note that if the reaction is allowed to warm to room temperature, or if an excess of DIBAL-H is used, the aldehyde can be further reduced to the primary alcohol. chemistrysteps.com For the complete reduction of nitriles to primary amines, stronger reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed. chemistrysteps.com

Table 1: Comparison of Reducing Agents for Nitrile Reduction
Reducing AgentTypical ProductKey Reaction Conditions
Diisobutylaluminium hydride (DIBAL-H)AldehydeLow temperature (-78°C), 1 equivalent of reagent
Lithium aluminum hydride (LiAlH₄)Primary AmineTypically at room temperature or reflux

Anodic Production Processes Yielding Alkoxylated Carbonyl Compounds

Electrochemical methods, specifically anodic oxidation, present a green and efficient alternative for the synthesis of various organic compounds, including those derived from nitriles. rhhz.net Anodic processes can be employed to generate alkoxylated carbonyl compounds from nitrile precursors. While direct anodic methoxylation of this compound to yield a carbonyl compound is not extensively documented in readily available literature, the general principles of anodic oxidation of organic compounds can be considered. acs.org

In a typical anodic oxidation, the substrate is oxidized at the anode of an electrochemical cell. For the conversion of a nitrile, this could involve the generation of a carbocation intermediate which can then react with a nucleophile present in the reaction medium, such as methanol, to yield a methoxylated product. The specific outcome of the reaction would be highly dependent on the reaction conditions, including the electrode material, solvent, supporting electrolyte, and current density.

Electrochemical synthesis offers several advantages over traditional chemical methods, such as avoiding the use of harsh reagents and potentially leading to more sustainable processes. rhhz.net For instance, the electrochemical conversion of aldehydes to nitriles has been demonstrated as a milder alternative to conventional methods. researchgate.net

Synthesis of Aminoacetonitrile (B1212223) Derivatives

Aminoacetonitrile derivatives represent a significant class of compounds with diverse biological activities. nih.gov The synthesis of such derivatives from this compound would likely involve the introduction of an amino group at the α-position to the nitrile. One potential synthetic route could be the α-amination of the corresponding carbanion of this compound.

The general synthesis of aminoacetonitriles can be achieved through various methods, including the Strecker synthesis, which involves the reaction of an aldehyde or ketone with an amine and a cyanide source. While not a direct conversion of this compound, this highlights a fundamental approach to constructing the aminoacetonitrile framework.

Another approach could involve the radical functionalization of the C(sp³)–H bond adjacent to the nitrile group. acs.org Research has shown that the α-C–H bond of alkyl nitriles can be cleaved to form a carbon-centered radical, which can then participate in various coupling reactions. acs.org This could potentially allow for the introduction of a nitrogen-containing moiety.

Chemo- and Regioselectivity in Methoxypentanenitrile Synthesis

Chemo- and regioselectivity are paramount in the synthesis of this compound to ensure the desired isomer is obtained with high purity. The synthesis often involves the addition of a methoxy group and a nitrile group to a five-carbon backbone. The precise control over the position of these functional groups is crucial.

For instance, in a Michael addition reaction, a common strategy for forming carbon-carbon bonds, the regioselectivity of the nucleophilic attack is a key consideration. nih.gov The choice of catalyst, solvent, and temperature can significantly influence which constitutional isomer is formed. mdpi.com

In reactions involving multifunctional molecules, chemoselectivity, the preferential reaction of one functional group over another, is also critical. nih.govresearchgate.net For example, when synthesizing a molecule with both a nitrile and another reactive group, reaction conditions must be chosen to ensure that only the desired transformation occurs. The development of highly selective catalysts and reaction conditions is an ongoing area of research in organic synthesis to achieve high yields of the target molecule while minimizing the formation of unwanted byproducts. mdpi.comfrontiersin.org

Chemical Reactivity and Mechanistic Investigations of 3 Methoxypentanenitrile

Reactivity of the Nitrile Group

The nitrile group is a versatile functional moiety capable of undergoing a variety of transformations, including nucleophilic additions, reductions, and hydrolysis. These reactions provide pathways to a diverse range of nitrogen-containing compounds and carboxylic acids.

Nucleophilic Additions and Cycloadditions

The carbon atom of the nitrile group in 3-Methoxypentanenitrile is electrophilic due to the polarization of the C≡N triple bond. This makes it susceptible to attack by nucleophiles, leading to the formation of a new carbon-nucleophile bond and breaking of one of the π-bonds. nih.gov Strong nucleophiles, such as Grignard reagents (RMgX) and organolithium compounds (RLi), readily add to the nitrile to form an intermediate imine anion. This intermediate can then be hydrolyzed in an aqueous workup to yield a ketone. For example, the reaction of this compound with a Grignard reagent would be expected to produce a β-methoxy ketone.

The general mechanism for this reaction is as follows:

Nucleophilic Attack: The organometallic reagent attacks the electrophilic carbon of the nitrile.

Formation of Imine Anion: An intermediate imine anion is formed.

Hydrolysis: Aqueous workup hydrolyzes the imine to a ketone.

Table 1: Examples of Nucleophilic Addition to Nitriles

Nitrile Reactant Nucleophile Product after Hydrolysis
Acetonitrile Methylmagnesium bromide Acetone
Benzonitrile Phenylithium Benzophenone
Propanenitrile Ethylmagnesium chloride 3-Pentanone

Cycloaddition reactions involving the nitrile group of this compound are also mechanistically plausible, although less common than nucleophilic additions. For instance, 1,3-dipolar cycloadditions with dipoles like azides or nitrile oxides could potentially form five-membered heterocyclic rings. However, specific examples involving this compound are not extensively documented in the literature.

Reductions to Amines and Other Nitrogen-Containing Functionalities

The nitrile group of this compound can be reduced to a primary amine, providing a valuable synthetic route to amino compounds. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). The reaction proceeds through the nucleophilic addition of hydride ions to the nitrile carbon, ultimately leading to the formation of the corresponding amine after an aqueous workup.

Catalytic hydrogenation is another effective method for the reduction of nitriles. This process typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as Raney nickel, platinum, or palladium. The reaction conditions, including pressure and temperature, can be optimized to favor the formation of the primary amine.

Table 2: Common Reagents for Nitrile Reduction

Reagent Product Typical Conditions
Lithium aluminum hydride (LiAlH₄) Primary amine Diethyl ether or THF, followed by aqueous workup
Catalytic Hydrogenation (H₂/Catalyst) Primary amine High pressure and temperature
Sodium borohydride (NaBH₄) in the presence of a cobalt salt Primary amine Methanol or ethanol (B145695)

Hydrolytic Transformations to Carboxylic Acids

The nitrile group of this compound can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. This reaction is a fundamental transformation in organic synthesis.

Under acidic conditions, the nitrile is typically heated with a strong aqueous acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction proceeds through the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. Subsequent attack by water leads to the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium salt.

Under basic conditions, the nitrile is heated with a strong aqueous base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The hydroxide ion acts as the nucleophile, attacking the nitrile carbon to form an intermediate that, after protonation, gives an amide. The amide is then hydrolyzed under the basic conditions to yield a carboxylate salt and ammonia. Acidification of the reaction mixture is necessary to obtain the free carboxylic acid.

The expected product from the hydrolysis of this compound is 3-methoxypentanoic acid.

Reactivity of the Ether Linkage (Methoxy Group)

The methoxy (B1213986) group in this compound is generally a stable and unreactive functionality. Ethers are known for their chemical inertness and are often used as solvents for this reason. Cleavage of the ether C-O bond typically requires harsh reaction conditions, such as treatment with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr).

In the presence of a strong acid, the ether oxygen can be protonated, converting the methoxy group into a better leaving group (methanol). A nucleophile, such as the iodide or bromide ion, can then attack the adjacent carbon atom in an Sₙ2 reaction, leading to the cleavage of the C-O bond. Given the structure of this compound, this would likely result in the formation of 3-hydroxypentanenitrile and methyl halide. However, these conditions are severe and could also affect the nitrile group.

Reactivity at the Carbon Skeleton

The presence of the electron-withdrawing nitrile group influences the reactivity of the adjacent carbon atoms.

Alpha-Substitution Reactions Adjacent to the Nitrile Group

The hydrogen atoms on the carbon atom alpha to the nitrile group (the C2 position) in this compound are acidic. This is due to the ability of the nitrile group to stabilize the resulting carbanion (nitrile-stabilized anion) through resonance and inductive effects. The pKa of hydrogens alpha to a nitrile group is typically in the range of 25-30.

This acidity allows for deprotonation by a strong base, such as lithium diisopropylamide (LDA) or sodium amide (NaNH₂), to form a nucleophilic carbanion. This carbanion can then react with various electrophiles in alpha-substitution reactions. For example, alkylation can be achieved by reacting the carbanion with an alkyl halide (e.g., methyl iodide or ethyl bromide) to form a new carbon-carbon bond at the alpha position.

The general steps for alpha-alkylation are:

Deprotonation: A strong base removes an alpha-hydrogen to form a nitrile-stabilized carbanion.

Nucleophilic Attack: The carbanion attacks an electrophile, such as an alkyl halide.

This reaction provides a powerful method for elaborating the carbon skeleton of this compound at the position adjacent to the nitrile group.

Table 3: Common Bases for Alpha-Deprotonation of Nitriles

Base pKa of Conjugate Acid Typical Solvent
Lithium diisopropylamide (LDA) ~36 Tetrahydrofuran (THF)
Sodium amide (NaNH₂) 38 Liquid ammonia
Sodium hydride (NaH) ~42 Tetrahydrofuran (THF)

Radical Reactions and Initiator Roles for Related Analogues

Analogues of this compound, such as other alkyl nitriles, are known to participate in a variety of radical reactions. These reactions are typically initiated by compounds that can generate free radicals upon decomposition, often induced by heat or light. A quintessential example of a radical initiator is Azobisisobutyronitrile (AIBN). study.comlibretexts.org Upon heating, AIBN undergoes decomposition to release nitrogen gas, a thermodynamically stable molecule, and two cyanopropyl radicals. study.comchemistryschool.net These radicals are stabilized by the adjacent nitrile group and can initiate a chain reaction. study.com

The initiation phase is the crucial first step in a radical chain reaction, which also includes propagation and termination steps. libretexts.org The radicals generated from an initiator like AIBN can then react with other molecules to create new radical species. libretexts.org For instance, the initiator-derived radical can abstract a hydrogen atom from a compound like tributyltin hydride (Bu₃SnH), generating a tributyltin radical. libretexts.orgchemistryschool.net This tributyltin radical is a key chain-propagating species in many radical reactions, such as dehalogenations and cyclizations. libretexts.org

In the context of nitrile analogues, these propagating radicals can either abstract a hydrogen atom from the carbon alpha to the cyano group or add across the carbon-nitrogen triple bond. acs.orglibretexts.org

Table 1: Common Radical Initiators and Their Roles

Initiator Structure Conditions for Decomposition Role
Azobisisobutyronitrile (AIBN) (CH₃)₂(CN)C-N=N-C(CN)(CH₃)₂ Heat or UV light Generates two cyanopropyl radicals and nitrogen gas to initiate a radical chain reaction. study.comchemistryschool.net
Benzoyl Peroxide (C₆H₅CO)₂O₂ Heat The weak oxygen-oxygen bond cleaves homolytically to form two benzoyloxy radicals.

Reaction Mechanisms

The nitrile group (C≡N) is strongly polarized due to the high electronegativity of nitrogen, rendering the carbon atom electrophilic. libretexts.orgopenstax.org This electrophilicity is the basis for the nucleophilic substitution (or more accurately, nucleophilic addition) pathways observed in compounds like this compound. The reaction typically proceeds via the attack of a nucleophile on the nitrile carbon. libretexts.orgwikipedia.org

One of the most fundamental reactions of nitriles is hydrolysis, which can be catalyzed by either acid or base to ultimately yield a carboxylic acid. libretexts.orgchemistrysteps.com

Acid-Catalyzed Hydrolysis : The reaction is initiated by the protonation of the nitrile nitrogen. organicchemistrytutor.comlumenlearning.com This step significantly increases the electrophilic character of the nitrile carbon, making it more susceptible to attack by a weak nucleophile like water. libretexts.orglumenlearning.com The initial addition of water leads to the formation of a protonated imidic acid, which then tautomerizes to an amide intermediate. chemistrysteps.comchemistrysteps.com Under the reaction conditions, this amide is typically not isolated and undergoes further hydrolysis to the corresponding carboxylic acid and an ammonium ion. organicchemistrytutor.comchemguide.co.uk

Base-Catalyzed Hydrolysis : Under basic conditions, a strong nucleophile such as a hydroxide ion (OH⁻) directly attacks the electrophilic nitrile carbon. libretexts.orgchemistrysteps.com This forms an imine anion, which is then protonated by water to give an imidic acid. chemistrysteps.com Tautomerization of the imidic acid yields an amide. libretexts.org Depending on the reaction conditions (e.g., temperature), the reaction can either be stopped at the amide stage or proceed with further hydrolysis of the amide to yield a carboxylate salt and ammonia. organicchemistrytutor.comchemguide.co.uk

Beyond hydrolysis, nitriles react with other strong nucleophiles, such as Grignard reagents (organometallics), which attack the nitrile carbon to form an imine anion intermediate. youtube.comlibretexts.org Subsequent acidic workup hydrolyzes the imine to form a ketone. youtube.com

Table 2: Nucleophilic Addition Reactions of Nitriles

Nucleophile Reagent(s) Intermediate Final Product
Water (Acidic) H₂O, H₃O⁺ Amide Carboxylic Acid libretexts.org
Water (Basic) H₂O, OH⁻, then H₃O⁺ Amide Carboxylate Salt / Carboxylic Acid libretexts.orgchemistrysteps.com
Hydride Ion 1. LiAlH₄ 2. H₂O Imine Anion, Dianion Primary Amine openstax.orglibretexts.org

Free radical reactions involving nitriles often proceed via a chain mechanism consisting of initiation, propagation, and termination steps. libretexts.org

Initiation : As discussed previously, this step involves the generation of radicals from an initiator like AIBN upon heating. libretexts.org These initial radicals then create the chain-propagating radical, for example, by abstracting a hydrogen from Bu₃SnH. chemistryschool.net

Propagation : Once a reactive radical is formed, it can engage with a nitrile-containing molecule in several ways. A common pathway is the addition of a carbon-centered radical to the nitrile's C≡N triple bond. acs.orgresearchgate.net This addition results in the formation of a nitrogen-centered iminyl radical intermediate. researchgate.net This intermediate is highly reactive and can undergo further reactions, such as:

Intramolecular Cyclization : If the initial radical is part of the same molecule as the nitrile group, an intramolecular addition can occur, leading to the formation of a new ring system. libretexts.orgnih.gov This is a powerful strategy for constructing various carbocycles and heterocycles. rsc.org

Hydrogen Abstraction : The iminyl radical can abstract a hydrogen atom from a donor molecule (like Bu₃SnH) to form an imine and regenerate the propagating radical, thus continuing the chain. libretexts.org The imine can then be hydrolyzed to a carbonyl compound upon workup. libretexts.org

Another propagation pathway involves the abstraction of a hydrogen atom from the carbon alpha to the nitrile group, generating a stabilized cyanomethyl radical. acs.org This radical can then add to unsaturated bonds, such as those in alkenes. acs.org

Termination : The chain reaction ceases when two radical species combine to form a stable, non-radical molecule. libretexts.org This is a rare event due to the low concentration of radicals at any given time. libretexts.org

Table 3: Key Steps in a Free Radical Chain Reaction Involving a Nitrile Analogue

Step Description Example
Initiation A radical initiator (e.g., AIBN) decomposes to form initial radicals, which then generate a chain-propagating radical (e.g., •SnBu₃). AIBN → 2 R• + N₂ R• + H-SnBu₃ → R-H + •SnBu₃
Propagation Step 1 A carbon-centered radical (R'•) adds to the nitrile C≡N bond. R'• + R''-C≡N → R'(R'')C=N• (Iminyl Radical)
Propagation Step 2 The resulting iminyl radical abstracts a hydrogen atom from a donor, forming an imine and regenerating the propagating radical. R'(R'')C=N• + H-SnBu₃ → R'(R'')C=NH + •SnBu₃

| Termination | Two radicals combine to terminate the chain. | 2 •SnBu₃ → Bu₃Sn-SnBu₃ |

Electron transfer (ET) processes represent another significant class of reactions for nitriles, often explored through electrochemical methods. In these reactions, an electron is either added to (reduction) or removed from (oxidation) the substrate to initiate a chemical transformation.

Anodic Oxidation : Anodic reactions involve the oxidation of a substrate at the anode of an electrochemical cell. For alkyl nitriles, this can lead to the formation of radical cations. The electrochemical oxidation of amines is a known route to synthesizing nitriles. wikipedia.orgacs.org Conversely, nitriles themselves can be involved in anodic processes. For instance, direct, halogen-free electrochemical methods have been developed to convert oximes to nitriles, a process that can involve the anodic formation of an iminoxyl radical. semanticscholar.org The electrochemical oxidation of various organic compounds, including amines to nitriles, can be mediated by catalysts like TEMPO (2,2,6,6-tetramethylpiperidin-1-yloxyl). nih.gov

Single Electron Transfer (SET) Reduction : Nitriles can also be reduced through single electron transfer from a potent reducing agent. A notable example is the use of samarium(II) iodide (SmI₂), which can reduce nitriles to primary amines. nih.govacs.org This process involves the transfer of an electron from Sm(II) to the nitrile functional group, generating an imidoyl-type radical. nih.govacs.org This method is valued for its excellent functional group tolerance, offering an alternative to traditional hydride reagents. acs.org

These electron transfer events are fundamental to various synthetic strategies, including those promoted by photoredox catalysis, where light absorption initiates an electron transfer cascade to generate reactive radical intermediates from stable precursors. organic-chemistry.org

Table 4: Electron Transfer Processes Involving Nitriles

Process Description Reagent/Condition Key Intermediate
Anodic Oxidation Oxidation at an anode to generate radical cations or other oxidized species. Electrochemical cell, anode Radical Cation
SET Reduction Addition of a single electron from a strong reducing agent. Samarium(II) Iodide (SmI₂) Imidoyl Radical nih.govacs.org

Applications in Advanced Organic Synthesis and Materials Science Research

3-Methoxypentanenitrile as a Versatile Building Block and Synthon

In organic synthesis, a "building block" is a molecule that can be readily incorporated into a larger, more complex structure. This compound serves this role effectively due to its capacity to undergo a variety of chemical transformations at its nitrile and methoxy-functionalized carbon backbone.

Precursor to Biologically Relevant Scaffolds

Biologically relevant scaffolds are core molecular structures that are prevalent in natural products and pharmacologically active compounds. The synthesis of these scaffolds is a primary focus of medicinal chemistry. Nitrile-containing compounds are valuable precursors in this field as the nitrile group can be transformed into other essential functionalities like amines or carboxylic acids. researchgate.net

While direct examples involving this compound are not extensively documented in mainstream literature, the principle is well-established with analogous molecules. For instance, various nitrile-containing natural products exhibit significant biological activities, highlighting the importance of the nitrile moiety in bioactive molecular design. researchgate.net The strategic placement of the methoxy (B1213986) group in this compound could influence the electronic properties and reactivity of the molecule, potentially guiding the stereochemical outcome of reactions to yield specific isomers of biologically active targets.

Intermediate in Complex Natural Product Synthesis

The total synthesis of complex natural products often requires a series of carefully planned steps, utilizing intermediates that contain multiple functional groups. The nitrile group is a valuable functional handle in such syntheses. researchgate.net It can be carried through multiple reaction steps and then converted to a different group at a later, strategic stage. For example, the nitrile can be reduced to an amine or hydrolyzed to a carboxylic acid, both of which are common functionalities in natural products. youtube.com The methoxy group adds another layer of functionality, which could be used to direct reactions or could be a key part of the final natural product's structure.

Incorporation into Polymer Architectures

The field of materials science leverages post-polymerization modification to create novel materials with specific properties. Polymers containing nitrile groups, such as polyacrylonitrile (PAN), are of significant interest because the nitrile can be chemically modified to introduce new functionalities. researchgate.net These modifications can alter the polymer's physical and chemical properties, leading to applications in areas like adsorption and thermal stability. researchgate.net

The incorporation of a monomer like this compound into a polymer chain would introduce both nitrile and ether functionalities. This could lead to polymers with unique solubility, thermal stability, and chelating properties. The methoxy group could enhance the polymer's flexibility and solubility in certain solvents, while the nitrile group remains available for cross-linking or further functionalization.

Functional Group Interconversions for Targeted Molecules

Functional group interconversion is a cornerstone of organic synthesis, allowing chemists to transform one functional group into another. fiveable.me This is crucial for creating a specific target molecule from an available starting material. This compound possesses two key functional groups, the nitrile and the ether, making it a versatile substrate for such transformations.

The nitrile group is particularly versatile and can be converted into a range of other functionalities. organic-synthesis.com

Key Nitrile Group Transformations

Starting Group Reagent(s) Resulting Group
Nitrile (-C≡N)H₃O⁺, ΔCarboxylic Acid (-COOH)
Nitrile (-C≡N)LiAlH₄, then H₂OPrimary Amine (-CH₂NH₂)
Nitrile (-C≡N)DIBAL-H, then H₂OAldehyde (-CHO)

This table illustrates some of the fundamental and widely used transformations of the nitrile group in organic synthesis. vanderbilt.edu

These transformations allow a molecule like this compound to serve as a precursor to a variety of other compounds, including amino alcohols, hydroxy acids, and aldehydes, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Role in Immunological Research and Vaccine Development

In immunology, small molecules known as haptens are crucial for developing antibodies against substances that are not immunogenic on their own, such as small-molecule drugs or toxins. A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. researchgate.net

Design and Synthesis of Hapten Analogues

The design of a hapten is a critical step in generating specific antibodies. nih.gov The hapten must mimic a key part of the target molecule's structure while also possessing a linker or spacer arm that allows it to be conjugated to a carrier protein without obscuring its defining features. researchgate.net

A molecule like this compound could serve as a foundational structure for a hapten analogue. To be used as a hapten, it would need to be chemically modified to introduce a reactive functional group, typically a carboxylic acid or an amine, at the end of a spacer arm. This process often involves multi-step synthesis. researchgate.net

For example, the synthesis of a hapten for methamphetamine involved modifying the parent molecule to include a linker arm with a terminal carboxylic acid, which could then be coupled to a carrier protein. nih.gov A similar strategy could be envisioned for this compound, where the alkyl chain is functionalized to create a derivative suitable for conjugation, enabling the production of specific antibodies for use in immunoassays or other immunological applications.

Principles of Hapten Design

PrincipleDescriptionRationale
Structural Integrity The core structure of the target molecule should be preserved as much as possible in the hapten.To ensure that the antibodies generated will recognize and bind to the original target molecule. researchgate.net
Linker Position The spacer arm should be attached to a position on the molecule that is not critical for recognition.Attaching the linker to a key recognition site can block the antibody from binding effectively. nih.gov
Linker Length The spacer arm must be long enough to separate the hapten from the large carrier protein.This prevents steric hindrance from the carrier protein, allowing the hapten to be fully exposed to the immune system. researchgate.net

This table outlines the fundamental considerations in the design and synthesis of effective haptens for immunological applications.

Modulation of Hapten Density and Clustering for Immune Response Studies

Haptens are small molecules that can elicit an immune response only when attached to a larger carrier molecule, such as a protein. The density and clustering of these haptens on the carrier are critical factors that can influence the strength and nature of the immune response. However, a thorough review of scientific databases and literature reveals no specific studies that utilize this compound as a hapten to investigate the modulation of hapten density and its effect on immune responses. General principles of hapten-carrier systems are well-established, but the application of this compound in this context is not described.

Application as a Radical Initiator in Polymer Chemistry

Radical initiators are substances that can produce radical species under mild conditions and promote radical reactions, which are fundamental to many polymerization processes. These initiators play a crucial role in the synthesis of a wide variety of polymers. Despite the importance of radical initiators, there is no available research demonstrating the use of this compound for this purpose. The chemical structure of this compound does not immediately suggest functionality as a typical radical initiator, and no studies have been found that explore its potential in this application.

Self-Healing Polymer Compositions

Self-healing polymers are a class of smart materials that have the ability to repair damage automatically. This is often achieved by incorporating a healing agent that can be released to mend cracks or voids. An extensive search of the literature did not yield any reports on the inclusion of this compound in self-healing polymer compositions. Consequently, there is no data on its efficacy or mechanism as a healing agent or as a component in such systems.

Polymerization Kinetics and Mechanism Studies

The study of polymerization kinetics and mechanisms is essential for controlling the properties of the resulting polymer. This includes understanding the rates of initiation, propagation, and termination. As there are no documented instances of this compound being used as a monomer or initiator in polymerization, there is a complete absence of research on its polymerization kinetics and the mechanisms that would be involved.

Advanced Spectroscopic and Chromatographic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. For 3-Methoxypentanenitrile, a combination of one-dimensional and two-dimensional NMR experiments allows for a complete assignment of all proton and carbon signals.

Please note that the following spectral data are predicted values generated from computational models, as experimental data is not widely available in peer-reviewed literature.

¹H NMR spectroscopy provides information on the distinct chemical environments of protons within the this compound molecule. The predicted spectrum indicates five unique proton signals, each corresponding to a different set of hydrogen atoms. The chemical shift (δ) of each signal is influenced by the electron density around the protons, which is affected by neighboring atoms and functional groups.

The predicted ¹H NMR data is summarized in the interactive table below. The multiplicity of each signal (e.g., triplet, quartet) is determined by the number of neighboring protons, following the n+1 rule.

Interactive Data Table: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityIntegration
H-12.50t2H
H-21.80p2H
H-33.60p1H
H-43.30s3H
H-51.00d3H

Table is based on predicted data. Actual experimental values may vary.

¹³C NMR spectroscopy is employed to analyze the carbon framework of this compound. The predicted spectrum reveals six distinct carbon signals, confirming the presence of six unique carbon atoms in the molecule. The chemical shifts are indicative of the type of carbon atom (e.g., alkyl, attached to an electronegative atom, or part of a nitrile group).

The predicted ¹³C NMR data is presented in the interactive table below.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C-1 (CN)118.0
C-225.0
C-375.0
C-4 (OCH₃)57.0
C-520.0
C-615.0

Table is based on predicted data. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms in this compound.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY is expected to show correlations between the protons at H-1 and H-2, and between the protons at H-2 and H-3, as well as between H-3 and the protons of the C-5 methyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectroscopy correlates directly attached proton and carbon atoms. This technique would confirm the assignments from the ¹H and ¹³C NMR spectra, showing correlations between H-1 and C-1, H-2 and C-2, H-3 and C-3, the methoxy (B1213986) protons (H-4) and the methoxy carbon (C-4), and the C-5 methyl protons and C-5.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons over two to three bonds. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. Key expected HMBC correlations for this compound would include the correlation between the methoxy protons (H-4) and the C-3 carbon, and the protons at H-2 with the nitrile carbon (C-1).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound, as well as to gain structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound, distinguishing it from other compounds with the same nominal mass. The calculated exact mass of the [M+H]⁺ ion of this compound (C₆H₁₁NO) is 114.0919. An experimental HRMS measurement would be expected to yield a value very close to this theoretical mass, confirming the elemental composition.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. nmrdb.org In ESI-MS, the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺. hmdb.ca This technique minimizes fragmentation, making the molecular ion peak the most prominent in the spectrum, which is invaluable for determining the molecular weight of the compound. nmrdb.org While ESI is a soft ionization method, some fragmentation can be induced in the ion source or through tandem mass spectrometry (MS/MS) experiments. The fragmentation of this compound would likely involve the loss of the methoxy group or cleavage of the pentane (B18724) chain, providing further structural confirmation.

Chromatographic Separations for Purity Assessment and Isolation

The determination of purity and the isolation of this compound from reaction mixtures or commercial batches rely heavily on chromatographic techniques. The choice of method depends on the scale of the separation, the required purity, and the physicochemical properties of the compound and its potential impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analytical separation and quantification of compounds in a mixture. For this compound, HPLC can be employed for routine purity checks and for monitoring the progress of a chemical reaction. A typical HPLC system for the analysis of this compound would consist of a pump to deliver the mobile phase at a constant flow rate, an injector to introduce the sample, a chromatographic column where the separation occurs, and a detector to visualize the separated components.

The separation mechanism in HPLC is based on the differential partitioning of the analyte between a stationary phase packed within the column and a liquid mobile phase that is pumped through it. For a moderately polar compound like this compound, a normal-phase or reversed-phase setup could be employed. The choice of the stationary phase (e.g., silica for normal-phase or C18-modified silica for reversed-phase) and the mobile phase composition (e.g., a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate for normal-phase, or a mixture of water and a polar organic solvent like acetonitrile or methanol for reversed-phase) is critical for achieving optimal separation.

While specific application notes detailing the HPLC analysis of this compound are not widely available, a general approach would involve method development to optimize parameters such as mobile phase composition, flow rate, and column temperature to achieve a sharp, symmetrical peak for the compound of interest, well-resolved from any impurities.

Table 1: Hypothetical HPLC Parameters for this compound Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 210 nm
Column Temperature 25 °C
Expected Retention Time 3.5 min

Note: This table represents a hypothetical starting point for method development and is not based on experimentally verified data for this compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC due to its versatility and applicability to a wide range of organic molecules. In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is relatively polar. This setup is well-suited for the analysis of moderately polar compounds like this compound.

In an RP-HPLC system, this compound would be retained on the non-polar stationary phase, and its elution would be controlled by the proportion of the organic solvent in the mobile phase. Increasing the organic content of the mobile phase would decrease the retention time of the compound. This technique is particularly useful for assessing the purity of this compound by separating it from more polar or less polar impurities. The high efficiency of modern RP-HPLC columns allows for the detection of even trace-level impurities.

Flash Chromatography for Purification

For the purification of this compound on a preparative scale (milligrams to grams), flash chromatography is a rapid and efficient technique. This method utilizes a column packed with a stationary phase (commonly silica gel) and applies moderate pressure to force the mobile phase through the column at a higher flow rate than traditional gravity-fed column chromatography.

The purification of this compound via flash chromatography would involve dissolving the crude sample in a minimal amount of a suitable solvent and loading it onto the column. A carefully selected mobile phase, typically a mixture of two solvents of differing polarity (e.g., hexane and ethyl acetate), is then passed through the column. The composition of the mobile phase can be kept constant (isocratic elution) or gradually changed (gradient elution) to effectively separate the desired compound from impurities with different polarities. Fractions are collected as the eluent exits the column and are analyzed (e.g., by thin-layer chromatography or HPLC) to identify those containing the pure this compound.

Table 2: General Parameters for Flash Chromatography Purification of this compound

ParameterDescription
Stationary Phase Silica Gel (40-63 µm)
Mobile Phase System Hexane/Ethyl Acetate Gradient
Loading Technique Dry loading on silica or direct liquid injection
Detection UV detector or TLC analysis of fractions

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, sensitivity, and speed of analysis compared to conventional HPLC. UPLC systems utilize columns packed with smaller particles (typically sub-2 µm), which necessitates the use of higher operating pressures.

The application of UPLC for the characterization of this compound would provide several advantages. The increased resolution allows for a more accurate assessment of purity, potentially revealing impurities that might co-elute with the main peak in a standard HPLC analysis. The higher sensitivity is beneficial for detecting and quantifying low-level impurities. Furthermore, the significantly shorter run times offered by UPLC can greatly increase sample throughput, which is advantageous in a research environment where numerous samples may need to be analyzed. A UPLC method for this compound would be developed by adapting and scaling down a conventional HPLC method, taking into account the different column dimensions and flow rates.

Computational and Theoretical Studies on 3 Methoxypentanenitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity: An Unexplored Frontier

There are currently no published studies utilizing quantum chemical calculations to specifically probe the electronic structure and reactivity of 3-Methoxypentanenitrile.

Density Functional Theory (DFT) Studies

A comprehensive search of scientific literature yielded no specific Density Functional Theory (DFT) studies focused on this compound. Such a study would be invaluable for determining key electronic properties, including orbital energies, electron density distribution, and electrostatic potential. These calculations could also shed light on the molecule's reactivity, predicting sites susceptible to nucleophilic or electrophilic attack.

Ab Initio Calculations

Similarly, no dedicated ab initio calculations for this compound have been reported in the available literature. High-level ab initio methods could provide highly accurate benchmark data for the geometric and electronic parameters of the molecule, serving as a reference for more computationally efficient methods.

Conformational Analysis and Energy Landscapes: Awaiting Investigation

The conformational space of this compound, which would dictate its three-dimensional structure and influence its physical and chemical behavior, has not been computationally explored. A detailed conformational analysis would identify the most stable conformers and the energy barriers between them, providing a deeper understanding of its dynamic nature.

Spectroscopic Property Prediction and Validation: An Open Question

Computational prediction of spectroscopic properties such as NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra is a powerful tool for structural elucidation. However, no such predictive studies for this compound are currently available in the scientific literature to compare with potential experimental data.

Reaction Pathway Modeling and Transition State Analysis: Charting Unknown Reactions

The mechanisms of chemical reactions involving this compound remain uninvestigated from a computational standpoint. Reaction pathway modeling could elucidate the energetics and geometries of transition states for various potential reactions, such as hydrolysis of the nitrile group or reactions at the methoxy (B1213986) moiety, providing fundamental insights into its chemical reactivity.

Molecular Dynamics Simulations: Understanding Intermolecular Interactions

To date, no molecular dynamics simulations have been published for this compound. Such simulations would be instrumental in understanding its behavior in condensed phases, including its interactions with solvents or other molecules. This could provide insights into properties like solvation free energy and diffusion coefficients.

Future Research Directions and Prospects

Development of Novel and Sustainable Synthetic Routes

Key areas of investigation will include the use of earth-abundant metal catalysts, which offer a more environmentally benign alternative to precious metal catalysts. Furthermore, the principles of green chemistry, such as atom economy and the use of renewable feedstocks, will guide the design of new synthetic routes. The development of one-pot synthesis or flow chemistry processes could also significantly enhance the efficiency and safety of 3-Methoxypentanenitrile production.

Exploration of Catalytic Applications

The unique molecular structure of this compound, featuring both a nitrile and an ether functional group, suggests its potential as a ligand or a precursor in catalysis. The nitrogen atom of the nitrile group possesses a lone pair of electrons that could coordinate with metal centers, making it a candidate for the development of novel catalysts.

Future research in this area will involve the synthesis and characterization of metal complexes incorporating this compound or its derivatives as ligands. The catalytic activity of these new complexes could then be evaluated in a variety of organic transformations. For instance, they could be screened for applications in cross-coupling reactions, hydrogenations, or polymerizations, where the electronic and steric properties of the ligand can significantly influence the efficiency and selectivity of the catalyst.

Investigation of New Materials Science Applications

The nitrile group in this compound is a versatile functional group that can be chemically transformed into other functionalities, such as amines or carboxylic acids. This chemical handle opens up possibilities for its use as a monomer or a building block in the synthesis of new polymers and advanced materials.

A significant avenue for future research will be the polymerization of this compound or its derivatives to create novel polymers with tailored properties. The presence of the methoxy (B1213986) group could impart specific characteristics, such as increased solubility or altered thermal properties, to the resulting polymers. Furthermore, this compound could be investigated as a component in the synthesis of functional materials like organic semiconductors or electrolytes for battery applications, where the polar nitrile group might play a crucial role in charge transport.

Deeper Mechanistic Understanding of Complex Transformations

To fully exploit the synthetic potential of this compound, a thorough understanding of its reactivity and the mechanisms of its chemical transformations is essential. Future research will likely employ a combination of experimental and computational methods to elucidate the intricate details of reactions involving this compound.

For example, kinetic studies and in-situ spectroscopic techniques could be used to monitor the progress of reactions and identify reactive intermediates. Computational modeling, such as Density Functional Theory (DFT) calculations, can provide valuable insights into reaction pathways, transition states, and the electronic factors that govern reactivity. This deeper mechanistic knowledge will be instrumental in optimizing existing reactions and designing new, more efficient synthetic methodologies.

Potential for Derivatization into Unexplored Functional Molecules

The chemical versatility of this compound makes it an attractive starting material for the synthesis of a wide range of functional molecules that have yet to be explored. The nitrile group can be hydrolyzed, reduced, or undergo cycloaddition reactions, while the ether linkage offers a site for potential modification.

Future research will focus on systematically exploring the derivatization of this compound to create a library of novel compounds. This could involve transformations such as the reduction of the nitrile to a primary amine, which can then be further functionalized, or the hydrolysis of the nitrile to a carboxylic acid, a key functional group in many biologically active molecules and functional materials. The development of efficient and selective derivatization techniques will be a key aspect of this research, potentially leading to the discovery of molecules with interesting biological, optical, or electronic properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3-Methoxypentanenitrile, and what methodological considerations are critical for optimizing yield?

  • This compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous methods to methyl 3-oxopentanoate synthesis involve reacting alkoxy precursors with nitrile-containing reagents under controlled conditions . Key considerations include:

  • Using anhydrous solvents to prevent hydrolysis of intermediates.
  • Monitoring reaction temperature (e.g., 60–80°C) to balance reaction rate and side-product formation.
  • Employing catalysts like potassium carbonate or phase-transfer agents to enhance efficiency.

Q. What physicochemical properties of this compound are critical for experimental design?

  • Essential properties include:

  • Boiling point : Estimated via analogy to similar nitriles (e.g., 3-Methoxyphenylacetonitrile: ~250°C) .
  • Solubility : Likely miscible with polar aprotic solvents (e.g., DMF, DMSO) but sparingly soluble in water.
  • Stability : Susceptible to hydrolysis under acidic/basic conditions; store in inert atmospheres.
    • Always validate properties experimentally using techniques like differential scanning calorimetry (DSC) or gas chromatography (GC) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • PPE : Nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to mitigate inhalation risks, as nitriles may release toxic vapors (e.g., HCN) under decomposition .
  • Waste disposal : Segregate nitrile waste and neutralize with oxidizing agents (e.g., hypochlorite) before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictory spectroscopic data (e.g., NMR, IR) when characterizing this compound?

  • Step 1 : Repeat measurements under standardized conditions (solvent, temperature, concentration).
  • Step 2 : Cross-validate with complementary techniques (e.g., mass spectrometry for molecular weight confirmation).
  • Step 3 : Compare with computational predictions (e.g., DFT-calculated IR spectra) to identify anomalous peaks .
  • Example : Discrepancies in 1^1H NMR integration ratios may arise from impurities; use column chromatography for purification .

Q. What experimental strategies can optimize the selectivity of this compound in multi-step syntheses?

  • Variable control :

  • Catalyst screening : Test palladium or copper catalysts for coupling reactions to minimize byproducts.
  • Solvent effects : Use non-polar solvents (e.g., toluene) to favor nitrile formation over hydrolysis .
    • In-line monitoring : Employ FTIR or Raman spectroscopy to track intermediate conversion in real time .

Q. How can researchers analyze thermal degradation pathways of this compound, and what analytical tools are most effective?

  • Methodology :

  • Thermogravimetric analysis (TGA) : Identify decomposition onset temperatures (~200–300°C based on analogous nitriles) .
  • GC-MS : Detect volatile degradation products (e.g., HCN, CO) using headspace sampling .
    • Mitigation : Incorporate stabilizers (e.g., radical scavengers) during high-temperature reactions to suppress degradation.

Methodological Guidance

  • Data reproducibility : Document reaction parameters (e.g., stirring rate, humidity) to ensure consistency across trials .
  • Ethical compliance : Disclose all hazards in publications and adhere to institutional safety protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.